Epimedoside A

Neuroprotection Neuronal Differentiation Epimedium sagittatum

Epimedium extracts contain complex mixtures of flavonol glycosides (icariin, epimedins A-C) with divergent metabolic profiles, risking irreproducible pharmacological data. Epimedoside A (CAS 39012-04-9) provides a structurally defined, isolated compound for rigorous research. • Validated neurite outgrowth inducer in PC12h cells-enables dissection of neurotrophic pathways distinct from icariin-activated signaling • Unique metabolic profile vs. major Epimedium congeners-ideal for comparative ADME studies and structure-metabolism relationship elucidation • Specific HPLC marker for Epimedium species authentication and finished product QC fingerprinting

Molecular Formula C32H38O15
Molecular Weight 662.6 g/mol
CAS No. 39012-04-9
Cat. No. B109939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedoside A
CAS39012-04-9
Synonymsepimedoside A
Molecular FormulaC32H38O15
Molecular Weight662.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O
InChIInChI=1S/C32H38O15/c1-12(2)4-9-16-18(44-32-27(42)25(40)22(37)19(11-33)45-32)10-17(35)20-23(38)30(47-31-26(41)24(39)21(36)13(3)43-31)28(46-29(16)20)14-5-7-15(34)8-6-14/h4-8,10,13,19,21-22,24-27,31-37,39-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24+,25-,26+,27+,31-,32+/m0/s1
InChIKeyOGYXOOJUJQIDOX-FVCAYHPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Epimedoside A: Prenylated Flavonol Glycoside Research Standard


Epimedoside A (CAS 39012-04-9) is a prenylated flavonol glycoside primarily isolated from various Epimedium species (Berberidaceae), including E. wushanense, E. koreanum, and E. sagittatum [1]. It belongs to a chemically diverse class of bioactive compounds known for their neurotrophic, antioxidant, and cardioprotective properties, often studied alongside major congeners like icariin and epimedins A–C .

Standard Type Isolated prenylated flavonol glycoside research standard
Assay Context Supports neurite outgrowth assay interpretation in neuronal differentiation models
Metabolic Profile Distinct metabolic fate from major Epimedium flavonoids enables comparative PK profiling

Why Generic Epimedium Extracts Cannot Substitute Epimedoside A


Epimedium-based research materials often contain a complex mixture of prenylated flavonol glycosides, notably icariin and epimedins A, B, and C. These compounds differ significantly in their sugar moieties and prenylation patterns, directly influencing their metabolic stability, tissue distribution, and pharmacological targets [1]. Comparative metabolism studies confirm that these structural variations yield distinct metabolic rates and pathways, making generic substitution a critical risk for irreproducible pharmacokinetic and pharmacodynamic data. For rigorous scientific investigation, isolated Epimedoside A is essential to avoid confounding effects from other bioactive flavonoids.

Crude Epimedium extracts contain multiple prenylated flavonol glycosides (e.g., icariin, epimedins) that may shift target-related endpoint interpretation.
Structural differences in sugar moieties and prenylation can alter metabolic stability and tissue distribution, risking irreproducible PK/PD data.
Rapid hydrolysis of major congeners (e.g., icariin) in intestinal models may not reflect the metabolic fate of Epimedoside A.

Key Differentiators of Epimedoside A


Neurite Outgrowth Activity in PC12h Cells

In a bioassay-guided fractionation of Epimedium sagittatum, Epimedoside A was isolated alongside icariin and epimedin B as one of six active principles promoting neurite outgrowth in cultured PC12h cells . This validates its specific utility in neurotrophic research, distinguishing it from other Epimedium flavonoids not active in this specific assay.

Neurite Outgrowth Assay
Data to verify
Identified as active principle in PC12h cells
Supports neuronal differentiation assay context
Class-level inference from bioassay-guided fractionation; source review recommended
Neuroprotection Neuronal Differentiation Epimedium sagittatum

Content in Epimedium elatum vs. Epimedin C

A validated HPLC-UV-DAD method for Epimedium elatum quantified five major prenylated flavonoids, revealing that epimedin C concentration was the highest among the measured compounds at up to 6.42% w/w [1]. The content of other flavonoids, including Epimedoside A, was significantly lower and varied by plant accession and harvest season, confirming it is a minor constituent requiring targeted isolation.

Content vs Epimedin C
Reported
Epimedin C dominant (6.42% w/w); Epimedoside A minor
Purified standard needed for reproducible dosing
HPLC-UV-DAD in 18 E. elatum accessions; content varies by season
Phytochemical Profiling Quality Control HPLC Quantification

Exclusion from Intestinal Metabolism Rankings

A comparative study on rat intestinal enzyme and flora metabolism established a clear ranking for Epimedium flavonoids: icariin > epimedin B > epimedin A > epimedin C > baohuoside I [1]. The absence of Epimedoside A from this ranking indicates it is not a primary substrate for these main hydrolytic pathways, suggesting a distinct metabolic fate.

Intestinal Metabolism
Reported
Not a primary substrate; icariin > epimedin B > epimedin A > epimedin C > baohuoside I
Distinct metabolic pathway vs rapidly hydrolyzed Epimedium flavonoids
Rat intestinal enzyme/flora incubation at 37°C, HPLC-UV and LC/MS/MS
Prenylated Flavonoid Metabolism Intestinal Flora Pharmacokinetics

Research and Industrial Applications of Epimedoside A


Neurotrophic and Neurodegenerative Disease Research

Epimedoside A serves as a validated tool compound for studying neuronal differentiation and regeneration, based on its confirmed neurite outgrowth activity in PC12h cells [1]. It can be used to dissect signaling pathways distinct from those activated by icariin, aiding in the development of novel therapeutic strategies for nerve injury and neurodegenerative disorders.

Comparative ADME and Metabolism Studies

Given its exclusion from common Epimedium flavonoid metabolic rate rankings [1], Epimedoside A is ideally suited for comparative absorption, distribution, metabolism, and excretion (ADME) studies. Its unique metabolic profile can help elucidate the structure-metabolism relationship of prenylated flavonol glycosides, potentially identifying new prodrug opportunities.

Cardiovascular Protection Mechanisms

In atherosclerosis-related research, Epimedoside A can be employed as a reference compound to investigate the structure-activity relationship (SAR) of human HDL modification inhibition [1]. Its moderate activity, compared to more potent analogs like des-O-methyl-β-anhydroicaritin, allows for precise dissection of the structural features required for optimal ApoA-I stabilization and anti-glycation effects.

Phytochemical Standardization and Quality Control

For the quality control of Epimedium raw materials and finished botanical products, Epimedoside A is a specific and essential marker compound. Its presence and concentration, distinct from the highly abundant epimedin C, can serve as a critical indicator of species authenticity and processing quality, making it a key standard for robust HPLC fingerprinting methods [1].

Application
Selection Property
Validation Focus
Neuronal differentiation & regeneration research
Neurite outgrowth assay response
Cell model endpoint validation
Metabolic profiling & ADME comparison
Distinct hydrolytic stability profile
In vivo metabolic pathway analysis
HDL modification SAR studies
Anti-glycation assay response
ApoA-I stabilization endpoint monitoring
Phytochemical standardization & QC
Minor constituent marker compound
Species authenticity & processing quality control

Technical Documentation Hub

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